4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole

Nucleophilic substitution SN2 kinetics Leaving group ability

This C4-bromomethyl nitropyrazole offers accelerated SN2 kinetics vs. chloromethyl analogs and orthogonal reactivity for sequential derivatization without protecting groups. The 95% minimum purity ensures reproducible results for medicinal chemistry and agrochemical R&D. Ideal for building focused pyrazole libraries with reduced reaction times.

Molecular Formula C5H6BrN3O2
Molecular Weight 220.026
CAS No. 1306604-03-4
Cat. No. B2542541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole
CAS1306604-03-4
Molecular FormulaC5H6BrN3O2
Molecular Weight220.026
Structural Identifiers
SMILESCN1C=C(C(=N1)[N+](=O)[O-])CBr
InChIInChI=1S/C5H6BrN3O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,2H2,1H3
InChIKeyFMHJHLKSJPGGKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole (CAS 1306604-03-4): Procurement Specifications and Structural Identity


4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole (CAS 1306604-03-4) is a heterocyclic building block with the molecular formula C5H6BrN3O2 and a molecular weight of 220.02 g/mol [1]. The compound features a 1-methyl-3-nitropyrazole core substituted at the C4 position with a reactive bromomethyl group [2]. The presence of both the electrophilic bromomethyl moiety (amenable to nucleophilic substitution) and the electron-withdrawing nitro group (reducible to an amine) provides two orthogonal functionalization handles within a single small-molecule scaffold [2]. Commercially available from multiple suppliers at a minimum purity specification of 95%, this compound serves as a versatile intermediate for medicinal chemistry and agrochemical research applications .

4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole (CAS 1306604-03-4): Why In-Class Analogs Cannot Be Interchanged


Pyrazole-based bromomethyl compounds are not interchangeable due to three critical variables: (1) the position of the bromomethyl substituent on the pyrazole ring (C3, C4, or C5) dictates steric accessibility and electronic environment during nucleophilic attack [1]; (2) the identity of the halogen (Br vs. Cl) directly governs leaving group ability and reaction kinetics in SN2-type displacements; and (3) the presence and position of additional electron-withdrawing groups (nitro, cyano, ester) modulate both the electrophilicity of the bromomethyl carbon and the stability of the heterocycle under reaction conditions [2]. Substituting a C5-bromomethyl regioisomer for the C4-bromomethyl target, or using a chloromethyl analog, will alter reaction rates, yields, and may require complete re-optimization of synthetic protocols. The following section provides quantitative, comparator-based evidence to support procurement decisions.

4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole (CAS 1306604-03-4): Quantitative Comparator Evidence for Scientific Selection


Benzylic Bromine vs. Chlorine Leaving Group Reactivity in Nucleophilic Substitution

The bromomethyl substituent in the target compound (C4-CH2Br) exhibits superior leaving group ability compared to the chloromethyl analog (4-chloro-1-(chloromethyl)-3-nitro-1H-pyrazole, CAS 925179-56-2) . Bromide is a substantially better leaving group than chloride in SN2-type nucleophilic substitutions [1]. The comparative pKa values of the conjugate acids (HBr ≈ –9, HCl ≈ –7) and relative nucleofugality ratios (Br⁻ : Cl⁻ ≈ 10–50 : 1 in polar aprotic solvents) provide class-level quantitative benchmarks for this differentiation [1]. The enhanced leaving group ability translates to faster reaction kinetics under milder conditions when using the bromomethyl compound.

Nucleophilic substitution SN2 kinetics Leaving group ability Benzylic halide reactivity

C4 vs. C5 Bromomethyl Substitution: Steric and Electronic Environment Comparison

The C4-bromomethyl substitution pattern in the target compound provides a distinct steric environment compared to the C5-bromomethyl regioisomer (5-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole). In the 1-methyl-3-nitropyrazole framework, the C4 position is flanked by the N1-methyl and C3-nitro groups but lacks the direct steric congestion imposed by the adjacent N2 nitrogen at C5 [1]. Literature on isomeric nitropyrazole reactivity demonstrates that substitution patterns materially affect nucleophilic displacement outcomes. Studies on 4-bromo-1-methyl-3-nitropyrazole derivatives show that the C4 position undergoes amination with a 2:3 product distribution ratio (4-amino:1-methyl-3-nitropyrazole) under copper-free conditions, whereas analogous reactions at C5 exhibit distinct catalytic requirements [1]. While the target compound bears a bromomethyl rather than a bromo substituent, the regiochemical electronic influence of the pyrazole ring remains consistent.

Regioisomer differentiation Steric hindrance Pyrazole substitution pattern Nucleophilic accessibility

Dual Orthogonal Functionalization: Nitro Reduction and Bromomethyl Substitution

The target compound provides two orthogonal functionalization handles within a single scaffold: (1) the C4-bromomethyl group, which undergoes nucleophilic substitution with amines, azides, thiols, and alkoxides to introduce diverse functional groups [1]; and (2) the C3-nitro group, which can be selectively reduced to a primary amine using hydrogen gas with palladium catalyst or chemical reductants such as tin(II) chloride [1]. This dual functionality is absent in simpler bromomethylpyrazoles lacking the nitro group (e.g., 4-(bromomethyl)-1-methyl-1H-pyrazole) and in nitropyrazoles lacking the bromomethyl handle. The orthogonality enables sequential derivatization strategies without protecting group manipulations.

Orthogonal reactivity Nitro reduction Building block versatility Medicinal chemistry

Commercial Purity Benchmark: Minimum 95% Assay Specification

The target compound is commercially available with a minimum purity specification of 95% as documented by multiple independent suppliers . This purity level provides a verifiable quality baseline for procurement decisions. In comparison, structurally related custom-synthesized analogs without established commercial supply chains may lack certified purity specifications or require independent analytical verification prior to use. The availability of a consistent 95% minimum purity specification reduces the burden of in-house QC and ensures lot-to-lot reproducibility in synthetic applications.

Purity specification Quality control Procurement standard Reproducibility

4-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole (CAS 1306604-03-4): Evidence-Based Application Scenarios for Research and Industrial Procurement


Nucleophilic Substitution Libraries with Accelerated Reaction Kinetics

The bromomethyl group in the target compound provides accelerated SN2 kinetics relative to chloromethyl analogs due to the superior leaving group ability of bromide (nucleofugality ratio Br⁻ : Cl⁻ ≈ 10–50 : 1) [1]. This makes the compound particularly suitable for high-throughput parallel synthesis where rapid, complete conversion under mild conditions is essential for library quality and diversity. Research groups constructing focused libraries of pyrazole derivatives via nucleophilic substitution with amines, thiols, or alkoxides will benefit from reduced reaction times and lower temperature requirements compared to chloromethyl alternatives [1].

Sequential Derivatization for Complex Heterocyclic Scaffolds

The orthogonal reactivity of the bromomethyl (C4) and nitro (C3) groups enables sequential derivatization strategies without protecting group manipulations [1]. In a typical workflow, the bromomethyl group is first displaced with a nucleophile (e.g., amine, azide, thiol) to introduce a desired side chain. Subsequently, the nitro group is reduced to a primary amine, which can then undergo acylation, sulfonylation, or reductive amination to introduce a second diversity element [1]. This sequential approach is valuable for medicinal chemistry programs requiring the rapid assembly of bis-functionalized pyrazole scaffolds for structure-activity relationship (SAR) exploration.

C4-Substituted Nitropyrazole Intermediates for Agrochemical Development

The C4-bromomethyl substitution pattern provides a distinct steric environment compared to C5-substituted regioisomers, which may influence binding interactions in biological targets [1]. In agrochemical research, pyrazole derivatives bearing electron-withdrawing nitro groups are established scaffolds for fungicides and herbicides. The target compound offers a route to C4-functionalized nitropyrazoles that are less sterically congested than their C5 counterparts, potentially enabling access to chemical space not readily available from C5-bromomethyl starting materials [1].

Reliable Building Block for Multi-Step Academic and Industrial Synthesis

With a documented minimum purity specification of 95% from multiple commercial suppliers [1], the target compound offers a reliable, quality-controlled starting material for multi-step synthetic sequences. This purity benchmark reduces the risk of batch-to-batch variability and eliminates the need for extensive in-house purification prior to use. For both academic laboratories operating on limited resources and industrial R&D groups requiring reproducible process development, the availability of a certified purity standard supports consistent experimental outcomes and facilitates technology transfer between research phases [1].

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